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Compound of Interest

Compound Name: RGLS4326

Cat. No.: B15604184 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the central nervous system (CNS) toxicity

observed in preclinical studies of RGLS4326. The following troubleshooting guides and

frequently asked questions (FAQs) address specific issues and provide insights into the

underlying mechanisms.

Frequently Asked Questions (FAQs)
Q1: What is RGLS4326 and what was its intended therapeutic target?

RGLS4326 is a first-in-class, short oligonucleotide designed to inhibit microRNA-17 (miR-17).

[1][2] Its primary therapeutic goal was the treatment of Autosomal Dominant Polycystic Kidney

Disease (ADPKD).[3][4] Preclinical studies demonstrated that RGLS4326 could effectively de-

repress miR-17 target genes, including Pkd1 and Pkd2, leading to a reduction in kidney cyst

growth in various ADPKD models.[1][5]

Q2: Was CNS toxicity observed in preclinical studies of RGLS4326?

Yes, dose-limiting CNS toxicity was observed in nonclinical toxicity studies in both mice and

monkeys receiving high doses of RGLS4326.[6] These findings ultimately led to the

discontinuation of the clinical development of RGLS4326.[2][7]

Q3: What was the underlying mechanism of the observed CNS toxicity?
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The CNS toxicity of RGLS4326 was not related to its on-target inhibition of miR-17. Instead,

investigations revealed that the toxicity was due to a direct, off-target interaction with the α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA-R), a key glutamate

receptor in the CNS.[6] RGLS4326 acts as a competitive antagonist of the AMPA receptor.[8]

Q4: What specific structural feature of RGLS4326 was responsible for the AMPA-R interaction?

Subsequent structure-activity relationship (SAR) studies identified that the nucleobase guanine

at the 3'-terminus of the RGLS4326 oligonucleotide sequence was responsible for the aptamer-

like binding to the AMPA receptor.[2]

Q5: Was a solution to this off-target toxicity identified?

Yes. A next-generation anti-miR-17 oligonucleotide, RGLS8429, was developed by replacing

the problematic 3'-terminal guanine with an adenine.[2] This modification successfully

eliminated the affinity for the AMPA-R, and consequently, RGLS8429 did not produce CNS-

related toxicity in preclinical studies while maintaining its on-target potency against miR-17.[2]

[6]

Troubleshooting Guide
Issue: Unexpected neurological signs observed in animals treated with oligonucleotides.

If you observe neurological signs such as seizures, tremors, or behavioral changes in your

preclinical studies with oligonucleotides, consider the following troubleshooting steps:

Investigate Potential Off-Target Interactions: As demonstrated with RGLS4326, CNS effects

can arise from unintended interactions with neuronal receptors.

Recommendation: Screen your oligonucleotide against a panel of CNS receptors,

including ion channels like the AMPA receptor.

Evaluate Compound Accumulation in the CNS: Even with peripheral administration, some

oligonucleotides may accumulate in the CNS over time, reaching concentrations that can

cause toxicity.[8]
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Recommendation: Conduct pharmacokinetic studies to determine the brain concentration

of your oligonucleotide after repeat dosing.

Assess Formulation for Cation Chelation Effects: For oligonucleotides administered directly

to the CNS (e.g., intrathecal injection), acute neurotoxicity can be caused by the chelation of

divalent cations like Ca2+ and Mg2+ in the cerebrospinal fluid.

Recommendation: If using direct CNS administration, consider optimizing the formulation

by adding supplementary Ca2+ and Mg2+. Note that this was not the identified cause of

RGLS4326's toxicity, which occurred after subcutaneous administration.[8]

Perform Structure-Activity Relationship (SAR) Studies: If an off-target effect is identified,

medicinal chemistry efforts can be employed to modify the oligonucleotide sequence or

chemistry to mitigate the toxicity while preserving on-target activity.[2]

Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of

RGLS4326's CNS toxicity.

Table 1: RGLS4326 In Vitro Activity and Off-Target Effect

Parameter Value Description

On-Target Potency (EC50) 28.3 ± 4.0 nM

Inhibition of miR-17 function in

a HeLa cell luciferase reporter

assay.

Off-Target AMPA-R Inhibition

(IC50)
~437 nM

Functional inhibition of human

GluA1:A4 AMPA receptors in a

patch-clamp assay.[8]

Table 2: RGLS4326 In Vivo CNS Tolerability in Mice
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Dosing Regimen Cumulative Dose Outcome

2000 mg/kg 2000 mg/kg CNS toxicity observed.[8]

300 mg/kg, every 2 weeks for

14 doses
4200 mg/kg

Data point on graph

suggesting this regimen was

tested.[8]

450 mg/kg, weekly for 14

doses
6300 mg/kg

Data point on graph

suggesting this regimen was

tested.[8]

Note: The graph in the cited presentation suggests an upper limit of CNS tolerability was

established around a cumulative dose of 2000 mg/kg.[8]

Experimental Protocols
1. In Vitro AMPA Receptor Functional Assay (Patch-Clamp Electrophysiology)

This assay was used to determine the functional inhibition of AMPA receptors by RGLS4326.[8]

Cell Line: HEK293 cells overexpressing human GluA1 and GluA4 AMPA receptor subunits.

Method: Whole-cell patch-clamp recordings.

Procedure:

Cells are voltage-clamped.

Glutamate (e.g., 3mM) is applied to elicit an inward current through the AMPA receptors.

RGLS4326 is co-applied at various concentrations with glutamate.

The inhibition of the glutamate-induced current by RGLS4326 is measured.

An IC50 value is calculated from the concentration-response curve.

2. In Vivo Mouse CNS Tolerability Study
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These studies were conducted to determine the maximum tolerated dose of RGLS4326.[8]

Species: Mouse.

Administration Route: Subcutaneous (SC) injection.

Dosing Regimens: Various dose levels and frequencies were tested, including single high

doses and repeat dosing schedules (e.g., weekly, bi-weekly).

Endpoint: Observation for clinical signs of CNS toxicity (e.g., seizures, behavioral changes).

The cumulative dose at which toxicity was observed was determined.
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Caption: On-target vs. off-target pathways of RGLS4326.
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Caption: Workflow for identifying and resolving RGLS4326 CNS toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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